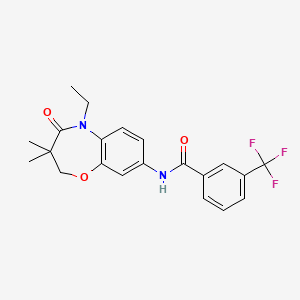

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-(trifluoromethyl)benzamide

Description

This compound features a 1,5-benzoxazepine core modified with a 5-ethyl group, 3,3-dimethyl substituents, and a 4-oxo moiety. The 8-position of the benzoxazepine ring is linked to a 3-(trifluoromethyl)benzamide group.

Properties

IUPAC Name |

N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21F3N2O3/c1-4-26-16-9-8-15(11-17(16)29-12-20(2,3)19(26)28)25-18(27)13-6-5-7-14(10-13)21(22,23)24/h5-11H,4,12H2,1-3H3,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIPGJLVJFVQYSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F)OCC(C1=O)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21F3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-(trifluoromethyl)benzamide” typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Benzoxazepine Core: This step involves the cyclization of appropriate precursors to form the benzoxazepine ring. Reaction conditions may include the use of strong acids or bases, elevated temperatures, and specific catalysts.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under conditions that promote nucleophilic substitution.

Amidation Reaction: The final step involves the formation of the benzamide moiety through an amidation reaction, typically using an amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the ethyl and dimethyl groups, leading to the formation of corresponding alcohols or ketones.

Reduction: Reduction reactions can target the oxo group, potentially converting it to a hydroxyl group.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Nucleophiles such as amines, thiols, and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

The compound belongs to a class of benzoxazepines that have shown promising anticancer properties. Research indicates that derivatives of benzoxazepines can inhibit tumor growth by interfering with critical signaling pathways involved in cell proliferation and survival. Specifically, compounds similar to N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-(trifluoromethyl)benzamide have been studied for their ability to target resistant cancer cell lines .

Mechanism of Action

The mechanism by which this compound exerts its effects is primarily through the inhibition of specific enzymes and pathways associated with cancer cell metabolism. For instance, it may act as an inhibitor of ATP synthase or other critical enzymes involved in energy production within cancer cells . This inhibition leads to reduced ATP levels and subsequently induces apoptosis in malignant cells.

Pharmacological Properties

Antimicrobial Potential

Beyond its anticancer applications, this compound has been investigated for its antimicrobial properties. Compounds in this class have demonstrated activity against various bacterial strains and fungi. The sulfonamide moiety present in some derivatives enhances their antibacterial efficacy.

Mechanism of Action

The mechanism of action of “N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-(trifluoromethyl)benzamide” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects can be mediated through pathways such as signal transduction, gene expression, or metabolic regulation.

Comparison with Similar Compounds

Key Comparisons:

Substituent Effects: The trifluoromethyl group in the target compound is strongly electron-withdrawing, which may enhance metabolic stability and lipophilicity compared to the 3,4-dimethoxy groups in BI81616. Methoxy groups are electron-donating and could increase solubility but may reduce membrane permeability .

Molecular Weight and Size :

- The target compound (~419 g/mol) is intermediate in size between BI81617 (398 g/mol) and the sulfonamide analog (484 g/mol). Higher molecular weight in the sulfonamide may reflect increased steric hindrance, impacting binding pocket compatibility.

Functional Group Diversity :

- The trifluoromethyl group’s hydrophobicity and electronegativity contrast with the methoxy groups’ polarity, suggesting divergent interactions with biological targets (e.g., hydrophobic vs. hydrogen-bonding interactions).

Research Findings and Implications

- BI81617 : The dimethoxybenzamide moiety may favor interactions with polar residues in enzymes or receptors, as seen in kinase inhibitors .

- Sulfonamide Analog : The sulfonyl group’s polarity could enhance solubility but limit central nervous system activity, a common trade-off in drug design .

- Target Compound : The trifluoromethyl group’s resilience to oxidative metabolism may prolong half-life, making it advantageous in therapeutics requiring sustained exposure.

Biological Activity

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-(trifluoromethyl)benzamide is a complex organic compound belonging to the class of benzoxazepines. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and other proliferative diseases. Its unique molecular structure allows it to interact with various biological pathways, making it a candidate for further research into its biological activity.

Molecular Structure

The molecular formula of this compound is , with a molecular weight of approximately 484.5 g/mol . The presence of trifluoromethyl and sulfonamide functionalities suggests potential interactions with biological targets.

Research indicates that compounds with similar structures exhibit efficacy against resistant cancer cell lines by disrupting critical signaling pathways involved in cell proliferation. The mechanism of action for this compound is primarily linked to its ability to inhibit certain biological pathways that promote cell growth and survival .

Anticancer Properties

Studies have shown that benzoxazepine derivatives can inhibit tumor growth by targeting specific kinases involved in cancer progression. For instance, similar compounds have demonstrated significant activity against various cancer cell lines, indicating that this compound may also possess anticancer properties .

Antibacterial and Antiparasitic Activity

While the primary focus has been on anticancer applications, there is emerging evidence that benzoxazepines can exhibit antibacterial and antiparasitic activities. Compounds within this class have been studied for their ability to combat multidrug-resistant pathogens . Preliminary data suggest that modifications to the benzoxazepine scaffold could enhance these activities.

Case Studies

- In Vitro Studies : A study examining the cytotoxic effects of various benzoxazepine derivatives found that modifications at the benzene ring significantly influenced their activity against cancer cell lines. The incorporation of trifluoromethyl groups was associated with increased potency .

- In Vivo Studies : Animal models treated with similar benzoxazepine derivatives showed reduced tumor size and improved survival rates compared to untreated controls. These findings support the potential therapeutic role of this compound in oncology .

Data Table: Biological Activities

Q & A

Q. Table 1: Key Reaction Conditions for Amide Coupling

| Parameter | Optimal Range | Reference |

|---|---|---|

| Coupling agent | EDC/HOBt (1.5 equiv. each) | |

| Solvent | Anhydrous DMF or acetonitrile | |

| Reaction time | 12–24 hours at room temperature | |

| Base | K₂CO₃ (2.0 equiv.) |

Q. Table 2: Analytical Techniques for Structural Validation

| Technique | Target Data | Example Outcome |

|---|---|---|

| ¹H NMR | Aromatic proton integration | 8 aromatic protons (δ 7.5–8.5) |

| ¹³C NMR | CF₃ signal | δ 124.5 (q, J = 288 Hz) |

| HRMS | Exact mass confirmation | [M+H]⁺ = 453.1523 (calc.) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.